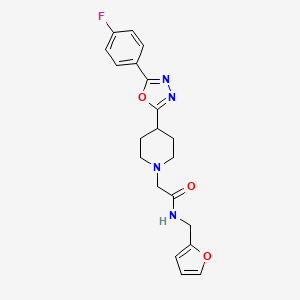

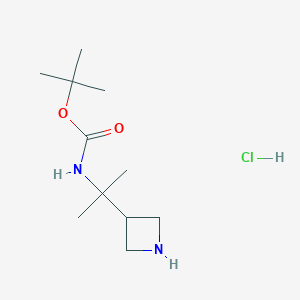

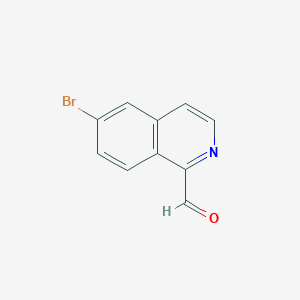

tert-Butyl (2-(azetidin-3-yl)propan-2-yl)carbamate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

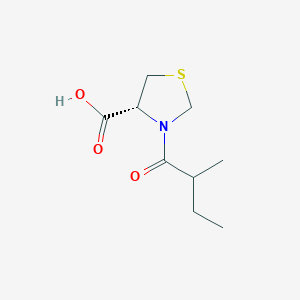

Tert-Butyl (2-(azetidin-3-yl)propan-2-yl)carbamate hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis.

Applications De Recherche Scientifique

Applications in Biodegradation and Environmental Fate

Biodegradation and Fate in Soil and Groundwater Ethyl tert-butyl ether (ETBE) undergoes biodegradation in soil and groundwater, primarily through aerobic processes. Microorganisms capable of degrading ETBE have been identified, with aerobic biodegradation involving hydroxylation of the ethoxy carbon by a monooxygenase enzyme. Important intermediates in this process include acetaldehyde, tert-butyl acetate (TBAc), and tert-butyl alcohol (TBA). Genes facilitating ETBE transformation, such as ethB and alkB, have been characterized, though their activity and specificity towards ETBE need further investigation. The presence of co-contaminants can influence the biodegradation of ETBE, either limiting it by preferential metabolism or enhancing it through cometabolism (Thornton et al., 2020).

Applications in Synthetic Chemistry

Synthesis of N-heterocycles Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively utilized as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. Over the last two decades, tert-butanesulfinamide has become the gold standard in this field. It facilitates asymmetric N-heterocycle synthesis via sulfinimines, offering access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These structures are crucial components of many natural products and therapeutically relevant compounds (Philip et al., 2020).

Applications in Environmental Science

Environmental Occurrence, Fate, and Toxicity of Synthetic Phenolic Antioxidants Recent studies have extensively investigated the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), including 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP). These compounds, widely used to retard oxidative reactions and prolong product shelf life, have been detected in various environmental matrices and human samples. Toxicity studies suggest some SPAs may cause hepatic toxicity, have endocrine-disrupting effects, or even be carcinogenic. Future research should focus on novel SPAs with lower toxicity and migration ability to minimize environmental pollution (Liu & Mabury, 2020).

Applications in Polymer Technology

Polymer Membranes for Fuel Additive Purification Methyl Tert-butyl Ether (MTBE), a popular fuel additive for improving fuel performance and reducing hazardous emissions, is commonly produced through catalytic synthesis. The quest for new techniques to purify MTBE has led to the exploration of membrane methods, particularly pervaporation. This review focuses on various polymer membranes and their efficacy in separating the azeotropic methanol/MTBE mixture. Materials like poly(vinyl alcohol), cellulose acetate, and polyheteroarylenes, as well as mixed matrix membranes (MMMs), have shown promise due to their optimal transport properties and overall operational stability (Pulyalina et al., 2020).

Propriétés

IUPAC Name |

tert-butyl N-[2-(azetidin-3-yl)propan-2-yl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-10(2,3)15-9(14)13-11(4,5)8-6-12-7-8;/h8,12H,6-7H2,1-5H3,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSKSQNWJVWVMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C1CNC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(2,5-dimethylphenyl)methoxy]pyran-4-one](/img/structure/B2422090.png)

![Ethyl 1-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]piperidine-4-carboxylate](/img/structure/B2422093.png)

![N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-2-(trifluoromethoxy)benzamide](/img/structure/B2422094.png)

![3-(2-bromophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one](/img/structure/B2422095.png)

![2-Amino-2-[3-nitro-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2422101.png)

![N-[2-[Benzyl(methyl)amino]-2-cyclopropylethyl]but-2-ynamide](/img/structure/B2422103.png)